1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine
Description
1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine is a biphenyl-derived organic compound featuring an ethylsulfonyl group (-SO₂C₂H₅) and a primary amine (-NH₂) on a two-carbon chain. This compound may have applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl groups play a role in binding affinity .
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2S/c1-2-20(18,19)12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,2,12,17H2,1H3 |
InChI Key |
MYHIVYAFEOZZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a boronic acid in the presence of a palladium catalyst.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions, where ethanesulfonyl chloride reacts with the biphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-([1,1'-Biphenyl]-4-yl)ethanamine
- Structure : Lacks the ethylsulfonyl group; primary amine directly attached to the biphenyl-ethyl chain.
- Properties: Molecular formula: C₁₄H₁₅N Molar mass: 197.28 g/mol Boiling point: 327.5°C Solubility: Low in water; soluble in methanol and ether.
- Applications : Serves as a precursor for pharmaceuticals and agrochemicals. Higher toxicity to aquatic organisms (R50 hazard code) compared to sulfonylated derivatives .
1-(4-Biphenyl-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethanamine
- Structure : Pyrrolidinyl group replaces ethylsulfonyl; tertiary amine due to N-methylation.
- Properties: Enhanced lipophilicity due to the pyrrolidine ring. Potential for increased blood-brain barrier penetration.
- Applications : Likely explored for central nervous system (CNS)-targeting drugs due to structural similarity to psychoactive amines .
2-([1,1'-Biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
Sulfonyl Group Variations
1-([1,1'-Biphenyl]-4-yl)-2-(methylsulfonyl)diazene
- Structure : Methylsulfonyl (-SO₂CH₃) instead of ethylsulfonyl; diazene (N=N) replaces the amine.
- Properties :
- Lower molar mass (C₁₃H₁₂N₂O₂S) and reduced steric bulk compared to ethylsulfonyl analogs.
- Diazene group may confer redox activity or photolytic instability.
- Applications: Potential use in photoaffinity labeling or as a synthetic intermediate .
2-(4-(Methylsulfonyl)phenyl)ethan-1-amine
Salt Forms and Derivatives
1-(1,1'-Biphenyl-4-yl)ethanamine Hydrochloride
Comparative Data Table
Key Research Findings
- Toxicity Profile : Primary amines like 1-([1,1'-biphenyl]-4-yl)ethanamine exhibit higher environmental hazards (R50), whereas sulfonylation reduces volatility and may mitigate toxicity .
- Solubility Trends : Salt forms (e.g., hydrochlorides) and sulfonyl-containing derivatives generally show improved aqueous solubility, critical for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
